Ethyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines elements of benzodiazepines, thiazoles, and carboxylates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, starting with the preparation of the benzodiazepine core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The thiazole ring is then introduced via a condensation reaction with suitable thioamide derivatives. The final step involves esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-4-methyl-1,3-thiazole-5-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs, particularly those targeting neurological and psychiatric disorders.
Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazepine moiety is known to bind to the gamma-aminobutyric acid (GABA) receptor, modulating its activity and leading to various physiological effects. The thiazole ring may also contribute to the compound’s activity by interacting with other molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- {3-[2-(methylthio)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-yl}acetic acid
- 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile
Uniqueness
Ethyl 2-[3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-YL)propanamido]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of benzodiazepine and thiazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C19H20N4O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
ethyl 2-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H20N4O5S/c1-3-28-18(27)15-10(2)20-19(29-15)23-14(24)9-8-13-17(26)21-12-7-5-4-6-11(12)16(25)22-13/h4-7,13H,3,8-9H2,1-2H3,(H,21,26)(H,22,25)(H,20,23,24) |
InChI Key |
VLNNWSPXEJISMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2)C |
Origin of Product |
United States |
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